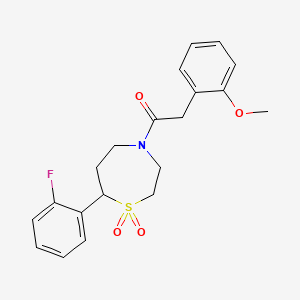

1-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(2-methoxyphenyl)ethanone

Descripción

This compound features a 1,4-thiazepan ring system substituted with a 2-fluorophenyl group at position 7 and a 1,1-dioxido (sulfone) moiety. The ethanone group is attached to a 2-methoxyphenyl ring, contributing to its distinct electronic and steric profile.

Propiedades

IUPAC Name |

1-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-2-(2-methoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FNO4S/c1-26-18-9-5-2-6-15(18)14-20(23)22-11-10-19(27(24,25)13-12-22)16-7-3-4-8-17(16)21/h2-9,19H,10-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IABCCQKEDUVPSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(2-methoxyphenyl)ethanone is a complex organic compound with potential pharmacological properties due to its unique structure. This compound features a thiazepan ring, which is a seven-membered heterocyclic structure containing sulfur and nitrogen atoms, alongside a fluorophenyl group and a methoxyphenyl moiety. The biological activity of this compound can be attributed to its capacity to interact with various biological targets, making it an interesting subject for medicinal chemistry research.

- Molecular Formula : C19H17FN2O4S2

- Molecular Weight : 420.47 g/mol

- Structural Features : The compound contains a thiazepan ring, a fluorinated aromatic system, and an ether functional group, which may influence its interaction with biological systems.

Pharmacological Potential

Preliminary studies suggest that the compound exhibits significant biological activities. Its structural components indicate potential interactions with various biological targets, including enzymes and receptors involved in disease pathways. For instance:

- Enzyme Inhibition : The compound may act as an inhibitor or modulator in biochemical pathways related to pain management or neuropharmacology. Initial computational predictions using the Prediction of Activity Spectra for Substances (PASS) indicate that it could possess anti-inflammatory or analgesic properties.

- Antimicrobial Activity : Some derivatives of similar thiazepane structures have shown antimicrobial properties, suggesting that this compound may also exhibit such effects. Further studies are required to confirm these activities through in vitro and in vivo testing.

While the exact mechanism of action for this compound is not fully elucidated, it is hypothesized to involve interactions with specific biological targets such as enzymes or receptors relevant in disease pathways. The presence of the thiazepan ring may facilitate binding to active sites on target proteins due to its conformational flexibility and ability to form hydrogen bonds.

Study 1: Analgesic Activity

A study exploring the analgesic properties of thiazepane derivatives found that compounds with similar structural motifs exhibited significant pain relief in animal models. The study suggested that these compounds might inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and subsequent pain relief.

Study 2: Antimicrobial Effects

Research on related compounds indicated that thiazepane derivatives could possess antimicrobial activity against various pathogens. In vitro assays demonstrated effectiveness against Gram-positive and Gram-negative bacteria. This suggests that this compound might also be explored for similar applications.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C19H17FN2O4S2 |

| Molecular Weight | 420.47 g/mol |

| Predicted Biological Activities | Antimicrobial, Analgesic |

| Potential Mechanism | Enzyme inhibition |

Comparación Con Compuestos Similares

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | JWH-250 | Benzothiazin Derivative |

|---|---|---|---|

| Molecular Weight | ~375 g/mol (estimated) | 335.4 g/mol | ~425 g/mol |

| LogP (Predicted) | 2.5–3.0 (moderate polarity) | 4.8 (highly lipophilic) | 3.2–3.7 |

| Key Functional Groups | Sulfone, 2-methoxyphenyl | Indole, pentyl chain | Benzothiazin, sulfone |

| Metabolic Stability | High (fluorine substitution) | Low (extensive oxidation) | Moderate |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(2-methoxyphenyl)ethanone, and what key reaction conditions optimize yield?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. The thiazepane ring is formed first via cyclization of a diamine precursor with sulfur-containing reagents, followed by functionalization of the fluorophenyl and methoxyphenyl groups via nucleophilic substitution or coupling reactions. Key conditions include using ethanol as a solvent and sodium hydroxide to stabilize intermediates, with temperatures maintained at 60–80°C to prevent side reactions . Catalysts like palladium complexes may enhance cross-coupling efficiency.

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound's structure?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) identifies proton environments and fluorine substitution patterns. Mass spectrometry (MS) confirms molecular weight and fragmentation pathways. X-ray crystallography resolves the 3D arrangement of the thiazepane ring and substituents, critical for understanding steric effects and intermolecular interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when characterizing novel derivatives of this compound?

- Methodological Answer : Discrepancies in NMR or MS data (e.g., unexpected splitting or missing peaks) require cross-validation via:

- Isotopic labeling to track reaction pathways.

- 2D NMR techniques (COSY, HSQC) to assign overlapping signals.

- Computational modeling (DFT calculations) to predict spectral profiles and compare with experimental data .

Q. What strategies enhance the compound's bioavailability while maintaining its pharmacological activity?

- Methodological Answer : Structural modifications include:

- Fluorine substitution at the 2-position of the phenyl group to improve metabolic stability via reduced CYP450-mediated oxidation .

- Pro-drug formulations (e.g., ester derivatives) to increase solubility.

- Co-crystallization with cyclodextrins to enhance aqueous dissolution rates without altering target binding .

Q. What experimental approaches elucidate the compound's mechanism of action involving biological targets?

- Methodological Answer :

- Molecular docking studies predict interactions with enzymes or receptors (e.g., kinase domains or GPCRs).

- In vitro assays (e.g., fluorescence polarization for binding affinity) quantify target engagement.

- Site-directed mutagenesis of putative binding residues validates critical interactions identified computationally .

Q. How do electronic effects of substituents influence the compound's reactivity in nucleophilic substitutions?

- Methodological Answer : The electron-withdrawing fluorine group on the phenyl ring activates the thiazepane sulfur for nucleophilic attack, while the methoxy group’s electron-donating effect directs electrophilic substitution to specific positions. Reactivity trends are quantified via Hammett σ constants and monitored using kinetic studies under varying pH and solvent conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.